molecular formula C11H11F3O2 B178839 4-(4-(Trifluoromethyl)phenyl)butanoic acid CAS No. 136295-01-7

4-(4-(Trifluoromethyl)phenyl)butanoic acid

Cat. No. B178839
M. Wt: 232.2 g/mol
InChI Key: YZESNPBHOXIPRA-UHFFFAOYSA-N
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Description

4-(4-(Trifluoromethyl)phenyl)butanoic acid is a chemical compound with the CAS Number: 136295-01-7 . It has a molecular weight of 232.2 and its IUPAC name is 4-(4-(trifluoromethyl)phenyl)butanoic acid . It is a liquid at room temperature .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of ®-3-(tert-butoxycarbonylamino)-4-(2,4,5-trifluorophenyl)butanoic acid, a key starting material in the synthesis of sitagliptin, has been developed using commercially available starting materials . This process involves a stereoselective catalytic asymmetric reduction and a stereoselective Hoffmann rearrangement .


Molecular Structure Analysis

The InChI code for 4-(4-(Trifluoromethyl)phenyl)butanoic acid is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) . This indicates the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a butanoic acid group.


Chemical Reactions Analysis

While specific chemical reactions involving 4-(4-(Trifluoromethyl)phenyl)butanoic acid are not mentioned in the search results, similar compounds such as 4-(Trifluoromethyl)phenylboronic acid have been used as reactants in various types of reactions . These include site-selective Suzuki-Miyaura cross-coupling reactions, palladium-catalyzed direct arylation reactions, and more .


Physical And Chemical Properties Analysis

4-(4-(Trifluoromethyl)phenyl)butanoic acid is a liquid at room temperature . It has a molecular weight of 232.2 . The compound’s InChI code is 1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16) .

Scientific Research Applications

Biotransformation Studies

  • Species Differences in Biotransformation : 4-(2-Methyl-3-(4-chlorobenzoyl)phenyl)butanoic acid, closely related to 4-(4-(Trifluoromethyl)phenyl)butanoic acid, has been studied for its biotransformation across different species. In humans, it is rapidly reduced to an alcohol, while in animals like rats, mice, and dogs, it's oxidized to acetic acid. This compound's metabolic behavior varies significantly between species, emphasizing the unpredictability of new compound metabolism across different biological systems (Pottier, Busigny, & Raynaud, 1978).

Synthesis and Industrial Applications

  • Synthesis for Thymidylate Synthase Inhibitors : 4-(3-Amino-2-carboxy phenyl) butanoic acid, structurally related to the specified compound, serves as a key intermediate in synthesizing new thymidylate synthase inhibitors. The synthesis method described offers low-cost and mild reaction conditions, suitable for industrial-scale production (Yuan, 2013).

  • Pharmaceutical Intermediate Synthesis : The synthesis of 4,4-Bis(4-fluorophenyl) butanoic acid, an important pharmaceutical intermediate, involves Friedel-Crafts reactions. By applying sulfonation, undesired isomers can be effectively removed, highlighting its utility in pharmaceutical production (Fan, 1990).

  • Novel Ferroelectric Liquid Crystal Creation : A new ferroelectric liquid crystal (FLC) utilizing a trifluoromethyl group at the chiral center has been developed using 4,4,4-trifluoro-3-(4-methoxyphenyl)butanoic acid. Although the maximum spontaneous polarization value was lower than expected, the FLC exhibited a relatively short response time, indicating potential applications in advanced materials (Aoki & Nohira, 1997).

  • Synthetic Ion Channels and Nanofluidic Devices : 4‐oxo‐4‐(pyren‐4‐ylmethoxy) butanoic acid has been used as a photolabile protecting group to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. This showcases the compound's potential in light-induced controlled release, sensing, and information processing applications (Ali et al., 2012).

Advanced Material Development

  • Liquid Crystals with Flexible Spacers : Research on 4′-substituted phenyl 4-(4′-cyano-4-oxybiphenyl)butanoates, which are structurally similar, highlights the impact of the -O-(CH2)3COO- inter-ring linkage on mesomorphic behavior, essential for developing advanced liquid crystal materials (Arora et al., 1989).

  • Chiral Dopants for Nematic Liquid Crystals : An optically active derivative of trifluoro-3-{4-(4-methoxyphenyl)phenyl}butanoic acid was synthesized for use as chiral dopants in nematic liquid crystals. This research highlights the compound's significance in the field of liquid crystal technology and its potential applications in display technologies (Tojo et al., 2006).

  • Enzyme Inhibition Studies : 4-(1H-indol-3-yl)butanoic acid derivatives, related to 4-(4-(Trifluoromethyl)phenyl)butanoic acid, have been investigated as potent inhibitors of the urease enzyme, indicating potential applications in the development of therapeutic agents (Nazir et al., 2018).

Safety And Hazards

The safety information for 4-(4-(Trifluoromethyl)phenyl)butanoic acid indicates that it is potentially dangerous . The compound has been assigned the signal word “Danger” and is associated with hazard statements H302, H314, and H335 . Precautionary measures include avoiding contact with skin and eyes, and not inhaling the compound .

properties

IUPAC Name

4-[4-(trifluoromethyl)phenyl]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11F3O2/c12-11(13,14)9-6-4-8(5-7-9)2-1-3-10(15)16/h4-7H,1-3H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YZESNPBHOXIPRA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCC(=O)O)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90565335
Record name 4-[4-(Trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-(Trifluoromethyl)phenyl)butanoic acid

CAS RN

136295-01-7
Record name 4-[4-(Trifluoromethyl)phenyl]butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90565335
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
62
Citations
A Højgaard Hansen, HB Christensen… - …, 2021 - Wiley Online Library
Free fatty acid receptor 2 (FFA2) is a sensor for short‐chain fatty acids that has been identified as an interesting potential drug target for treatment of metabolic and inflammatory diseases…
AJ Brown, C Tsoulou, E Ward, E Gower… - Pharmacology …, 2015 - Wiley Online Library
FFA 2 is a receptor for short‐chain fatty acids. Propionate (C3) and 4‐chloro‐α‐(1‐methylethyl)‐N‐2‐thiazolyl‐benzeneacetamide (4‐ CMTB ), the prototypical synthetic FFA 2 agonist, …
Number of citations: 14 bpspubs.onlinelibrary.wiley.com
J Mårtensson, A Holdfeldt, M Sundqvist… - Journal of Leukocyte …, 2018 - academic.oup.com
Acetate, an agonist for the free fatty acid receptor 2 (FFA2R/GPR43), triggers an increase in the cytosolic concentration of free Ca 2+ in neutrophils without any assembly of the …
Number of citations: 28 academic.oup.com
L Íñiguez-Gutiérrez… - International …, 2020 - journals.sagepub.com
Neutrophils represent the first line of host cellular defense against various pathogens. The most recently described microbicidal mechanism of these cells is the release of neutrophil …
Number of citations: 17 journals.sagepub.com
G Milligan, N Barki, AB Tobin - Trends in Pharmacological Sciences, 2021 - cell.com
Short-chain fatty acids are generated in large amounts by the intestinal microbiota. They activate both the closely related G protein-coupled receptors free fatty acid receptor 2 (FFA2) …
Number of citations: 5 www.cell.com
X Ji, C Xia, J Wang, M Su, L Zhang, T Dong, Z Li… - European Journal of …, 2014 - Elsevier
Based on the previous work in our group and the principle of computer-aided drug design, a series of novel β-amino pyrrole-2-carbonitrile derivatives was designed and synthesized. …
Number of citations: 23 www.sciencedirect.com
A Theiler, T Bärnthaler, W Platzer, G Richtig… - Journal of Allergy and …, 2019 - Elsevier
Background Lung eosinophilia is a hallmark of asthma, and eosinophils are believed to play a crucial role in the pathogenesis of allergic inflammatory diseases. Short-chain fatty acids (…
Number of citations: 130 www.sciencedirect.com
BD Hudson, ME Due-Hansen, E Christiansen… - Journal of Biological …, 2013 - ASBMB
FFA2 is a G protein-coupled receptor that responds to short chain fatty acids and has generated interest as a therapeutic target for metabolic and inflammatory conditions. However, …
Number of citations: 104 www.jbc.org
D Bolognini, N Barki, AJ Butcher, BD Hudson… - Nature Chemical …, 2019 - nature.com
Differentiating actions of short chain fatty acids (SCFAs) at free fatty acid receptor 2 (FFA2) from other free fatty acid-responsive receptors and from non-receptor-mediated effects has …
Number of citations: 46 www.nature.com
G Milligan, D Bolognini, E Sergeev - Free Fatty Acid Receptors, 2017 - Springer
A large number of reviews and commentaries have highlighted the potential role of the short-chain fatty acid receptors GPR41 (FFA3) and, particularly, GPR43 (FFA2) as an interface …
Number of citations: 30 link.springer.com

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